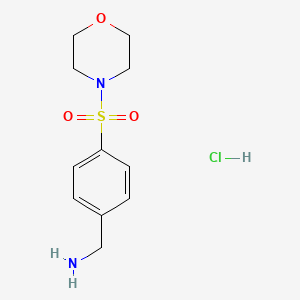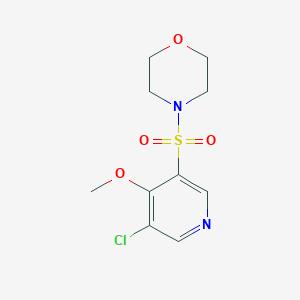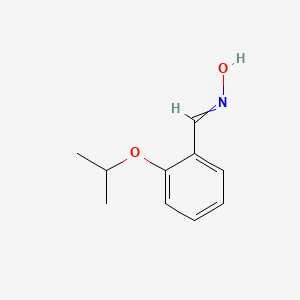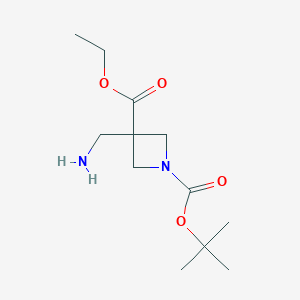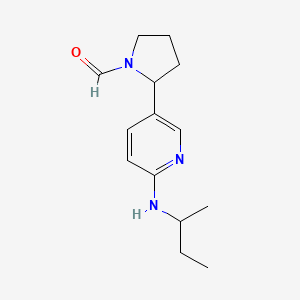
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a sec-butylamino group. The unique structure of this compound makes it valuable for various research and industrial applications.
Preparation Methods
The synthesis of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve chloroacetylation followed by amidation of the carboxylate group and a final cyclization step . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the presence of the sec-butylamino group contribute to its binding affinity and selectivity towards certain proteins and enzymes . These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
2-(6-(sec-Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity and biological activity.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can have comparable chemical properties and applications.
Proline derivatives: These compounds, derived from the amino acid proline, also feature a pyrrolidine ring and are used in similar research and industrial contexts.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrolidine and pyridine rings, which confer distinct reactivity and selectivity.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[6-(butan-2-ylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-11(2)16-14-7-6-12(9-15-14)13-5-4-8-17(13)10-18/h6-7,9-11,13H,3-5,8H2,1-2H3,(H,15,16) |
InChI Key |
ITKSNQDZRJLYPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)


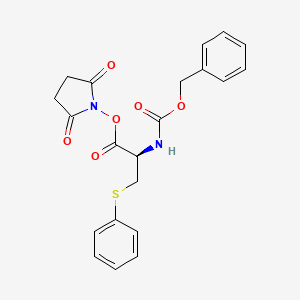


![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)
